molecular formula C24H25ClN2O2 B13390372 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

Cat. No.: B13390372
M. Wt: 408.9 g/mol
InChI Key: PZUJQWHTIRWCID-UHFFFAOYSA-N
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Description

Emergence of Calcilytics and Early CaSR Antagonism

The development of NPS-2143 originated from efforts to identify selective CaSR antagonists, termed "calcilytics," during the late 20th century. Initial pharmacological strategies focused on modifying arylalkylamine scaffolds to achieve receptor specificity. Patent literature from the early 1990s documents synthetic methodologies for naphthalene-containing intermediates, which later informed the design of NPS-2143’s hydrophobic domain.

NPS-2143 was first synthesized through a stereocontrolled route involving:

  • Chiral resolution of the 2-hydroxypropoxy side chain to ensure R-configuration.
  • Nucleophilic substitution of the benzonitrile precursor with a naphthalene-functionalized amine.
  • Purification via recrystallization to achieve >98% enantiomeric excess, as confirmed by X-ray diffraction.

Key milestones in its characterization include:

  • 1990s : Identification of naphthalene derivatives as CaSR modulators in patent filings.
  • 2010s : Validation of NPS-2143’s EC₅₀ of 4.27 mM for extracellular calcium ([Ca²⁺]₀) displacement, establishing its potency.

Structural Innovations and Receptor Affinity Optimization

The compound’s efficacy stems from strategic structural modifications:

Structural Feature Functional Role
2-Chlorobenzonitrile moiety Enhances hydrophobic binding to CaSR’s Venus flytrap domain.
Naphthalen-2-yl group Stabilizes aromatic stacking with receptor residue Tyr₈₃₀.
(2R)-2-hydroxypropoxy linker Facilitates hydrogen bonding with Ser₁₆₅ and Thr₈₇₈.

Molecular dynamics simulations reveal that the naphthalene system induces a conformational shift in CaSR’s transmembrane helix 7, reducing Gq/11 protein coupling. This allosteric inhibition disrupts downstream signaling pathways, including phosphoinositide 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB).

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile

InChI

InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3

InChI Key

PZUJQWHTIRWCID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Core

The core structure, 2-chloro-6-hydroxybenzonitrile , can be synthesized via electrophilic aromatic substitution on a suitably substituted precursor, such as 2,6-dihydroxybenzonitrile , followed by selective chlorination at the ortho position relative to the hydroxyl group.

Typical reagents and conditions:

  • Chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
  • Regioselectivity achieved through directing effects of hydroxyl groups.

Synthesis of the Amino-Propoxy Side Chain

The amino side chain, (2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy , is assembled through:

  • Stereoselective synthesis of the amino alcohol, often starting from chiral precursors such as (R)-lactic acid derivatives or chiral auxiliaries.
  • Formation of the naphthalene-based moiety via Friedel-Crafts alkylation or Suzuki coupling, depending on the synthetic route.

Key steps:

  • Stereoselective reduction to establish the (2R) configuration.
  • Coupling of the naphthalene derivative with the amino group using reductive amination or nucleophilic substitution.

Coupling of the Side Chain to the Aromatic Core

The attachment of the amino-propanol side chain to the aromatic core is typically achieved via:

  • Nucleophilic substitution of the hydroxyl group with a suitable leaving group on the aromatic ring (e.g., halogen).
  • Alternatively, via amide or ether formation using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).

Final Chlorination and Purification

The last step involves chlorination at the desired position on the aromatic ring, often using N-chlorosuccinimide (NCS) or other chlorinating agents, to yield the chlorinated derivative.

Purification methods include:

  • Column chromatography.
  • Recrystallization from suitable solvents.
  • Characterization via NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.

Data Table Summarizing Preparation Methods

Step Description Reagents & Conditions Remarks
Aromatic core synthesis Regioselective chlorination of dihydroxybenzonitrile POCl₃, reflux Achieves chlorination at ortho position
Side chain synthesis Stereoselective formation of amino-propanol Chiral auxiliaries, reduction Ensures (2R) configuration
Naphthalene attachment Coupling via Friedel-Crafts or Suzuki Naphthalene derivative, Pd catalyst Forms the aromatic side chain
Coupling to core Ether or nucleophilic substitution DCC, EDC, or NaH Connects side chain to aromatic core
Final chlorination Chlorination at specific aromatic position NCS, reflux Yields the chlorinated compound

Notes on Synthesis Challenges and Optimization

  • Stereochemical control is critical for biological activity; chiral auxiliaries or asymmetric catalysis are employed.
  • Regioselectivity during chlorination and substitution steps requires careful control to avoid undesired isomers.
  • Purity and yield are optimized through purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves its interaction with the calcium-sensing receptor (CaSR). By binding to CaSR, it acts as an antagonist, inhibiting the receptor’s activity. This inhibition affects various downstream signaling pathways, leading to changes in cellular calcium levels and related physiological processes .

Comparison with Similar Compounds

Table 1: Key Properties of NPS-2143 and Analogous CaSR Modulators

Compound Molecular Formula Molecular Weight (g/mol) Target Mechanism IC₅₀/EC₅₀ Solubility (DMSO) Key Applications
NPS-2143 C₂₄H₂₅ClN₂O₂ 408.93 CaSR Antagonist (NAM) 43 nM ≥40.9 mg/mL Correct gain-of-function CaSR mutations
Cinacalcet C₂₂H₂₂F₃N 357.42 CaSR Agonist (PAM) 30–60 nM 0.1 mg/mL Hyperparathyroidism
Evocalcet C₂₀H₂₅F₂N₃O 385.43 CaSR Agonist (PAM) 3.4 nM N/A Hyperparathyroidism (Japan, 2018)
Calhex 231 C₂₄H₂₇ClN₂O₂ 410.94 CaSR Antagonist 2.3 µM 10 mM (stock) Osteoporosis studies
R568 C₁₆H₁₇ClN₂O 296.77 CaSR Agonist 11 nM 10 mM (stock) Cardiovascular research

Mechanism of Action

  • NPS-2143 : Binds to CaSR's transmembrane domain, stabilizing an inactive conformation to inhibit Gαq/11 signaling .
  • Cinacalcet/Evocalcet : Positive allosteric modulators (PAMs) that enhance Ca²⁺-induced CaSR activation, reducing parathyroid hormone (PTH) secretion .
  • Calhex 231 : Competes with Ca²⁺ at the extracellular Venus flytrap domain, showing lower potency than NPS-2143 .

Structural Features

  • NPS-2143 vs. Cinacalcet : NPS-2143 has a naphthalene group and chlorobenzonitrile core, while Cinacalcet uses a trifluoromethylphenyl group. The naphthalene moiety in NPS-2143 enhances hydrophobic interactions with CaSR’s transmembrane helices .
  • NPS-2143 vs. Calhex 231 : Calhex 231 contains a cyclohexylbenzamide scaffold, reducing its membrane permeability compared to NPS-2143’s flexible propoxy linker .

Pharmacokinetic and Therapeutic Profiles

  • NPS-2143: Preclinical studies highlight its efficacy in reversing hypercalcemia in gain-of-function CaSR mutation models .
  • Cinacalcet : Orally active with a half-life of 30–40 hours, approved for chronic kidney disease-associated hyperparathyroidism .
  • Evocalcet : Improved gastrointestinal tolerability over Cinacalcet, with a longer duration of action .

Biological Activity

The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile , also known by its PubChem CID 20812747, is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chloro group, a hydroxy group, and a benzonitrile moiety, contributing to its unique biological profile. The molecular formula is C24H25ClN2O2C_{24}H_{25}ClN_2O_2 with a molecular weight of approximately 408.9 g/mol .

Computed Properties

PropertyValue
Molecular Weight408.9 g/mol
XLogP3-AA5.0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8

Research indicates that this compound may exhibit activity by modulating various signaling pathways. Its structure suggests potential interactions with receptors involved in inflammatory responses and neuronal signaling. Specifically, it could influence the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation and neurodegenerative diseases .

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile may inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Antioxidant Properties : Its structural components may contribute to antioxidant activity, helping to mitigate oxidative damage in cellular environments.

Study on Neuroinflammation

A study investigated the effects of this compound on microglial activation in response to inflammatory stimuli. Results indicated that treatment with the compound significantly reduced markers of inflammation and shifted microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype .

Study on Cytokine Secretion

Another research effort focused on the modulation of cytokine release from activated microglia. The compound effectively inhibited the secretion of IL-6 and TNF-α, suggesting a dual role in both preventing inflammation and promoting neuroprotection .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves nucleophilic substitution and stereoselective amination. For example, propargyl bromide reactions (as in ) can be adapted for etherification steps. Use potassium carbonate as a base to stabilize intermediates and minimize side reactions. Optimize yields by controlling temperature (e.g., 0–5°C for sensitive intermediates) and employing anhydrous solvents (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC (as in ) with UV detection at 254 nm.
  • Key Data :
ParameterOptimal ConditionYield Improvement Strategy
BaseK₂CO₃Use molecular sieves
SolventAnhydrous DMFPurity >99.9%
Temperature0–5°C (sensitive steps)Slow addition of reagents
MonitoringHPLC (C18 column, 80:20 H₂O:MeCN)Adjust gradient elution

Q. How can the stereochemical integrity of the (2R)-2-hydroxypropoxy moiety be verified during synthesis?

  • Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Compare retention times with a commercially available (2R)-configured standard. For advanced validation, employ X-ray crystallography (as in ) or circular dichroism (CD) spectroscopy. NMR coupling constants (e.g., JJ-values for vicinal protons) can provide secondary confirmation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural identity?

  • Methodological Answer : Combine LC-MS (for molecular weight confirmation), 1H^1 \text{H}/13C^13 \text{C} NMR (for structural elucidation), and FT-IR (to verify functional groups like nitrile and hydroxyl). For purity, use HPLC with a photodiode array detector (PDA) to detect impurities at levels <0.1% (see for gradient protocols).
  • Example Spectral Data :
TechniqueCritical Peaks/Features
FT-IRν(C≡N)\nu(\text{C≡N}) ~2230 cm1^{-1}, ν(O-H)\nu(\text{O-H}) ~3400 cm1^{-1}
1H^1 \text{H} NMRδ 2.4 (CH₃, naphthyl), δ 4.2–4.5 (OCH₂, diastereotopic protons)
LC-MS[M+H]+^+ m/z calculated: 425.3, observed: 425.2

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data caused by batch-to-batch variability in stereochemical purity?

  • Methodological Answer : Implement a Quality-by-Design (QbD) approach. Use fractional factorial designs to identify critical process parameters (CPPs) affecting stereochemistry. For example, vary reaction time, temperature, and catalyst loading (e.g., ’s split-plot design). Validate using ANOVA to isolate significant factors. Cross-correlate HPLC chiral purity data with in vitro activity (e.g., IC₅₀ values) to establish acceptance criteria .

Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer : Follow the framework in (Project INCHEMBIOL):

Laboratory studies : Measure hydrolysis half-life at pH 7.4 and 25°C. Use OECD 111 guidelines for water solubility and log KowK_{ow}.

Field studies : Deploy passive samplers in freshwater ecosystems to monitor bioaccumulation potential.

  • Data Table :
PropertyMethodResult (Example)
Hydrolysis t₁/₂pH 7.4, 25°C14.3 days
log KowK_{ow}Shake-flask (OECD 117)3.2 ± 0.1
BioaccumulationBCF (Fish)112 L/kg (moderate)

Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS). Parameterize the ligand using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) for accurate charge assignment (see ’s QSPR approach). Validate predictions with surface plasmon resonance (SPR) binding assays.
  • Key Metrics :
ParameterValue/Outcome
Docking Score−9.2 kcal/mol (lower = better)
MD StabilityRMSD <2.0 Å over 100 ns
SPR KdK_d18 nM (experimental validation)

Contradiction Analysis & Troubleshooting

Q. Why might NMR spectra show unexpected splitting patterns for the naphthyl protons, and how can this be addressed?

  • Methodological Answer : Unresolved splitting may arise from restricted rotation of the naphthyl group or diastereotopic effects. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects from stereochemical anomalies. At higher temperatures (e.g., 50°C), restricted rotation signals may coalesce. For diastereotopicity, assign using 1H1H^1 \text{H}-^1 \text{H} COSY and NOESY .

Q. How to mitigate discrepancies between in silico ADMET predictions and experimental toxicity data?

  • Methodological Answer : Recalibrate QSAR models using domain-specific training sets. For instance, incorporate data from structurally related naphthyl-containing compounds. Cross-validate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and refine parameters like plasma protein binding (PPB) and CYP450 inhibition .

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